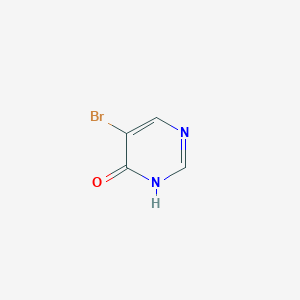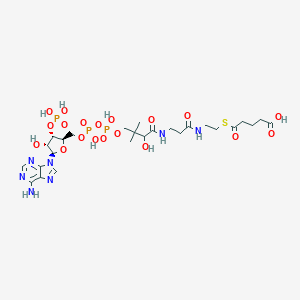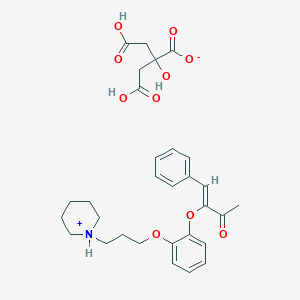
5-Bromopyrimidin-4-ol
Vue d'ensemble
Description
5-Bromopyrimidin-4-ol (5-BP) is a heterocyclic organic compound composed of a bromine atom and a pyrimidine ring. It was first synthesized in the early 1960s and has since been widely studied by scientists due to its unique properties. 5-BP has a range of scientific applications and potential therapeutic uses, including as an anti-infective agent, a DNA polymerase inhibitor, and a potential cancer treatment. In
Applications De Recherche Scientifique
Formation of 2,6-Dialkoxy-5-Dimethylaminopyrimidine-4-Carboxaldehyde
It is used for forming this compound, which is important in organic synthesis (Mukherjee & Ghorai, 2010).
Cine-Amination Studies
The chemical plays a role in studying the cine-amination of 4-R-5-bromopyrimidines by potassium amide in liquid ammonia (Rasmussen, Plas, Grotenhuis & Koudijs, 1978).
Synthesis of Various Compounds
It's involved in synthesizing hexahydro-1H,8H-pyrimido[4,5-d]pyrimidin-2,7-diones and 1H-pyrimidin-2-ones (Sedova & Shkurko, 2004).
Photoabsorption Cross Sections Study
This compound is used in researching photoabsorption cross sections of 2- and 5-bromopyrimidines in the 3.7–10.8 eV energy range (Mendes et al., 2021).
Regioselective Synthesis of 4- and 5-Alkynylpyrimidines
5-Bromopyrimidin-4-ol is crucial in the regioselective synthesis of these compounds under Pd/C–copper catalysis (Pal, Rao Batchu, Swamy & Padakanti, 2006).
Synthesis of Pyrimidines with Pyrrole and Indole Fragments
It's used in the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen reactions (Verbitskiy et al., 2012).
Development of Novel Antituberculosis Compounds
It contributes to synthesizing new compounds with low toxicity and bacteriostatic effects comparable to first-line drugs (Kravchenko et al., 2014).
Potential as a Radiosensitizer for Tumor Treatment
This compound may enhance tumor response to radiation therapy (Kinsella, 1992).
Synthesis of Dithienoquinazoline Systems
Used as a starting material in synthesizing systems with potential in organic electronic applications (Verbitskiy et al., 2014).
Preparation of Potent CK2 Inhibitors
Ethyl 5-bromopyrimidine-4-carboxylate, derived from this compound, was used in the preparation of potent CK2 inhibitors, including CX-5011 (Regan et al., 2012).
Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives
It is used for obtaining these derivatives, adding to the diversity of pyrimidine-based compounds (Bakavoli, Nikpour & Rahimizadeh, 2006).
Source of New Antimycobacterial Compounds
It serves as a source for compounds active against Mycobacterium tuberculosis strains, showing potential in micromolar concentrations and having low toxicity in mice (Verbitskiy et al., 2015).
Antiviral Activity
Exhibits antiviral activity against DNA viruses like herpes simplex virus type 1 and type 2, but not against retrovirus replication in cell culture (Hocková et al., 2003).
Study of Protein-RNA Interactions
Used in UV-induced cross-linking of protein-RNA complexes to study these interactions (Kramer et al., 2011).
Synthesis of 5-(2,2-difluorovinyl)-2'-deoxyuridine
This compound is active against herpes simplex virus type 1 infection and tumor cells transformed by the HSV-1 thymidine kinase gene (Bobek, Kavai & De Clercq, 1987).
Microwave-Assisted Palladium-Catalyzed C-C Coupling
5-Bromopyrimidine reacts with various thiophene derivatives to give 5-(het)aryl substituted pyrimidines (Verbitskiy et al., 2013).
Method for Synthesizing 2-Substituted 5-Hydroxypyrimidines
This general method can be applied to compounds with functional groups not compatible with other reagents (Medina, Henry & Axten, 2006).
Safety and Hazards
The safety information for 5-Bromopyrimidin-4-ol includes several hazard statements: it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-bromo-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJIGLPOBRSBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066533 | |
| Record name | 5-Bromo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19808-30-1 | |
| Record name | 5-Bromo-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19808-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019808301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Pyrimidinone, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















